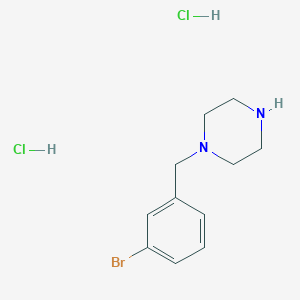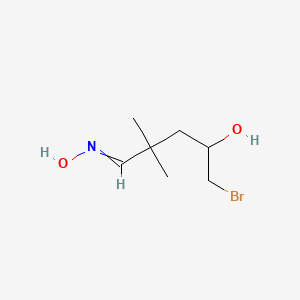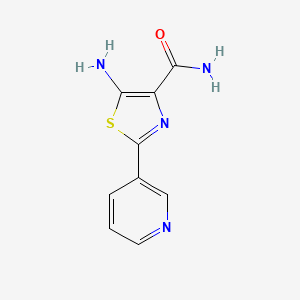
1-(3-Bromobenzyl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de 1-(3-bromobencil)piperazina es un compuesto químico con la fórmula molecular C11H17BrCl2N2. Es un derivado de la piperazina, un compuesto orgánico heterocíclico que contiene dos átomos de nitrógeno en posiciones opuestas en un anillo de seis miembros.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del dihidrocloruro de 1-(3-bromobencil)piperazina generalmente implica la reacción del cloruro de 3-bromobencilo con piperazina. La reacción se lleva a cabo en presencia de un solvente adecuado, como diclorometano o etanol, y una base, como carbonato de sodio o carbonato de potasio. La mezcla de reacción se agita a temperatura ambiente o bajo condiciones de reflujo hasta que la reacción se completa. El producto se aísla luego por filtración o extracción y se purifica por recristalización o cromatografía .
Métodos de Producción Industrial
En un entorno industrial, la producción del dihidrocloruro de 1-(3-bromobencil)piperazina puede implicar procesos por lotes a gran escala o continuos. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, minimizando al mismo tiempo la formación de subproductos. Las técnicas avanzadas como la química de flujo y la síntesis asistida por microondas se pueden emplear para mejorar la eficiencia de la reacción y reducir los costos de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
El dihidrocloruro de 1-(3-bromobencil)piperazina puede experimentar varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo en el grupo bencilo se puede reemplazar por otros nucleófilos, como grupos hidróxido, cianuro o amina.
Reacciones de Oxidación: El compuesto se puede oxidar para formar los óxidos N correspondientes u otros derivados oxidados.
Reacciones de Reducción: El compuesto se puede reducir para formar productos deshalogenados u otros derivados reducidos.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen hidróxido de sodio, cianuro de potasio y aminas primarias o secundarias. Las reacciones se llevan a cabo típicamente en solventes polares como agua o alcoholes a temperaturas elevadas.
Reacciones de Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo. Las reacciones se llevan a cabo típicamente en condiciones ácidas o neutras.
Reacciones de Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio, borohidruro de sodio e hidrogenación catalítica.
Principales Productos Formados
Reacciones de Sustitución: Los productos incluyen 1-(3-hidroxibencil)piperazina, 1-(3-cianobencil)piperazina y 1-(3-aminobencil)piperazina.
Reacciones de Oxidación: Los productos incluyen óxidos N y otros derivados oxidados.
Reacciones de Reducción: Los productos incluyen derivados deshalogenados y otros compuestos reducidos.
Aplicaciones Científicas De Investigación
El dihidrocloruro de 1-(3-bromobencil)piperazina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluidas sus interacciones con proteínas y enzimas.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluido su uso como precursor para la síntesis de compuestos farmacéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos químicos especiales
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de 1-(3-bromobencil)piperazina implica su interacción con objetivos moleculares como enzimas, receptores y canales iónicos. El compuesto puede unirse a estos objetivos y modular su actividad, lo que lleva a varios efectos biológicos. Las vías específicas involucradas dependen de la aplicación particular y del sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
- Dihidrocloruro de 1-(4-bromobencil)piperazina
- Dihidrocloruro de 1-(2-bromobencil)piperazina
- Dihidrocloruro de 1-(3-clorobencil)piperazina
- Dihidrocloruro de 1-(3-fluorobencil)piperazina
Unicidad
El dihidrocloruro de 1-(3-bromobencil)piperazina es único debido a la posición específica del átomo de bromo en el grupo bencilo, lo que puede influir en su reactividad e interacciones con los objetivos biológicos. Esta especificidad posicional puede resultar en diferentes actividades biológicas y propiedades químicas en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C11H17BrCl2N2 |
|---|---|
Peso molecular |
328.07 g/mol |
Nombre IUPAC |
1-[(3-bromophenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C11H15BrN2.2ClH/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;;/h1-3,8,13H,4-7,9H2;2*1H |
Clave InChI |
STSGMTILZMOPFK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=CC(=CC=C2)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate](/img/structure/B12626805.png)
![1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-](/img/structure/B12626807.png)



![Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester](/img/structure/B12626830.png)




![(5R)-5-[Amino(phenyl)methyl]oxolan-2-one](/img/structure/B12626845.png)
![N'-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide](/img/structure/B12626851.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile)](/img/structure/B12626856.png)
![N-[2-(Cyclopentyloxy)phenyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12626863.png)
